N-(3,4-dimethoxybenzyl)pentan-3-amine N-(3,4-dimethoxybenzyl)pentan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14622923
InChI: InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)14(9-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3
SMILES:
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol

N-(3,4-dimethoxybenzyl)pentan-3-amine

CAS No.:

Cat. No.: VC14622923

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)pentan-3-amine -

Specification

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]pentan-3-amine
Standard InChI InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)14(9-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3
Standard InChI Key GJOYJWCWLJIUIA-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NCC1=CC(=C(C=C1)OC)OC

Introduction

N-(3,4-dimethoxybenzyl)pentan-3-amine is a chemical compound with the CAS number 586394-99-2. It is a derivative of pentan-3-amine, where the nitrogen atom is substituted with a 3,4-dimethoxybenzyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Molecular Weight

The molecular weight of N-(3,4-dimethoxybenzyl)pentan-3-amine is 237.34 g/mol .

Synthesis and Preparation

The synthesis of N-(3,4-dimethoxybenzyl)pentan-3-amine typically involves the reaction of pentan-3-amine with 3,4-dimethoxybenzyl chloride or a similar benzylating agent. This reaction is often carried out in the presence of a base to facilitate the alkylation of the amine.

Synthetic Route

  • Starting Materials: Pentan-3-amine and 3,4-dimethoxybenzyl chloride.

  • Reaction Conditions: The reaction is typically conducted in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydroxide.

  • Product Isolation: The product can be isolated through standard organic chemistry techniques such as extraction and chromatography.

Potential Applications

  • Neurotransmitter Modulation: Compounds with benzylamine structures can interact with neurotransmitter systems, potentially influencing neurological functions.

  • Cancer Research: Structural analogs of benzylamines have shown promise in cancer research due to their ability to interact with cellular targets involved in cancer progression.

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